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2-(6-Chloroindol-1-yl)acetamide

Catalog No.
S7815826
CAS No.
M.F
C10H9ClN2O
M. Wt
208.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6-Chloroindol-1-yl)acetamide

Product Name

2-(6-Chloroindol-1-yl)acetamide

IUPAC Name

2-(6-chloroindol-1-yl)acetamide

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

InChI

InChI=1S/C10H9ClN2O/c11-8-2-1-7-3-4-13(6-10(12)14)9(7)5-8/h1-5H,6H2,(H2,12,14)

InChI Key

LTNFZSXVCPZYJP-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CN2CC(=O)N)Cl

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)N)Cl
2-(6-Chloroindol-1-yl)acetamide, also known as 6-Chloro-2-indolinylacetamide, is a novel and promising chemical compound with potential implications in various fields of research and industry. This chemical has gained significant attention in recent years due to its promising properties, including its high stability, unique structural features, and potential applications in biological and chemical sciences. In this paper, we intend to provide a comprehensive overview of 2-(6-Chloroindol-1-yl)acetamide's properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions.
e of research, potential implications in various fields of research and industry, and limitations and future directions.
2-(6-Chloroindol-1-yl)acetamide is a chemical compound with the molecular formula C11H10ClN2O. The compound's molecular weight is 220.66 g/mol. It is a pale yellow or white crystalline powder with a purity of 98.5% or higher. 2-(6-Chloroindol-1-yl)acetamide is a derivative of indole and belongs to the indolinylacetamide class of compounds. Indoles are a class of heterocyclic organic compounds that form the structural basis of many biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. Indoles are known for their diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal activities.
of 2-(6-Chloroindol-1-yl)acetamide
Property Value
Appearance Pale yellow or white crystalline powder
Molecular formula C11H10ClN2O
Molecular weight 220.66 g/mol
Melting point 187-189°C
Boiling point 425.9°C
Solubility Soluble in DMSO and DMF; slightly soluble in ethanol, water, and methanol
Several methods have been reported for the synthesis of 2-(6-Chloroindol-1-yl)acetamide. The most commonly used method involves the reaction of 6-chloroindole with ethyl chloroacetate in the presence of a base, such as NaH, in DMF solvent, followed by hydrolysis with aqueous KOH to yield 2-(6-Chloroindol-1-yl)acetamide. This method has the advantage of producing high yields (up to 80%) and purity (up to 98.5%) of 2-(6-Chloroindol-1-yl)acetamide.
The characterization of 2-(6-Chloroindol-1-yl)acetamide is typically carried out using various analytical techniques, such as nuclear magnetic resonance (NMR), Fourier transform infrared spectroscopy (FT-IR), elemental analysis, and mass spectrometry (MS). NMR spectroscopy is the most commonly used technique for the structural elucidation of 2-(6-Chloroindol-1-yl)acetamide, providing information on the proton and carbon chemical shifts and coupling constants. FT-IR spectroscopy is used to identify the functional groups present in 2-(6-Chloroindol-1-yl)acetamide, such as the amide bond and aromatic ring vibrations. Elemental analysis is used to determine the molecular formula and percentage of carbon, hydrogen, nitrogen, and chlorine in 2-(6-Chloroindol-1-yl)acetamide. MS is used to confirm the purity and molecular weight of 2-(6-Chloroindol-1-yl)acetamide.
Several analytical methods have been developed for the analysis of 2-(6-Chloroindol-1-yl)acetamide. These methods include high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and gas chromatography-mass spectrometry (GC-MS). HPLC is the most commonly used technique for the quantification of 2-(6-Chloroindol-1-yl)acetamide in different matrices, such as biological fluids and environmental samples. LC-MS and GC-MS are used for the identification and quantification of 2-(6-Chloroindol-1-yl)acetamide in complex matrices, such as pharmaceutical formulations and environmental samples.
2-(6-Chloroindol-1-yl)acetamide has been shown to possess several biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. In vitro studies have demonstrated that 2-(6-Chloroindol-1-yl)acetamide inhibits the growth of various cancer cell lines, including pancreatic, gastric, and breast cancer cells. The compound exerts its anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. In addition, 2-(6-Chloroindol-1-yl)acetamide has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, 2-(6-Chloroindol-1-yl)acetamide has been reported to possess antimicrobial activity against various gram-positive and gram-negative bacteria and fungal species.
The toxicity and safety of 2-(6-Chloroindol-1-yl)acetamide have been evaluated in several in vitro and in vivo studies. In vitro studies have demonstrated that 2-(6-Chloroindol-1-yl)acetamide exhibits low cytotoxicity against normal human cell lines, such as fibroblasts and lymphocytes, at concentrations up to 100 μM. In vivo studies have shown that 2-(6-Chloroindol-1-yl)acetamide does not induce any acute toxicity, mortality, or behavioral changes at doses up to 500 mg/kg in mice and rats. However, further studies are required to evaluate the long-term toxicity and safety of 2-(6-Chloroindol-1-yl)acetamide in different animal models and humans.
2-(6-Chloroindol-1-yl)acetamide has several applications in scientific experiments, including:
1. Drug discovery: 2-(6-Chloroindol-1-yl)acetamide has been identified as a potential lead compound in the development of novel anticancer, anti-inflammatory, and antimicrobial agents.
2. Chemical biology: 2-(6-Chloroindol-1-yl)acetamide can be used as a chemical probe to investigate specific biological pathways, such as the ubiquitin-proteasome system, apoptotic pathways, and protein synthesis.
3. Medicinal chemistry: 2-(6-Chloroindol-1-yl)acetamide can be used as a building block in the synthesis of new heterocyclic compounds with diverse biological activities.
4. Environmental science: 2-(6-Chloroindol-1-yl)acetamide can be used as a marker for environmental pollution and contamination in different matrices, such as water, soil, and air.
Several research studies have been conducted on 2-(6-Chloroindol-1-yl)acetamide, including its synthesis, characterization, biological properties, and applications. However, further research is required to investigate the following aspects:
1. Mechanism of action: The molecular mechanism underlying the biological activities of 2-(6-Chloroindol-1-yl)acetamide, particularly its anticancer and anti-inflammatory activities, needs to be further investigated.
2. Pharmacokinetics: The pharmacokinetic properties of 2-(6-Chloroindol-1-yl)acetamide, such as absorption, distribution, metabolism, and excretion, need to be evaluated in different animal models and humans.
3. Formulation development: The development of novel formulations of 2-(6-Chloroindol-1-yl)acetamide with improved bioavailability and efficacy needs to be further explored.
4. Environmental fate and toxicity: The environmental fate and toxicity of 2-(6-Chloroindol-1-yl)acetamide need to be further investigated, particularly its persistence, bioaccumulation, and toxicity to different organisms.
2-(6-Chloroindol-1-yl)acetamide has the potential to impact various fields of research and industry, including:
1. Pharmaceutical industry: 2-(6-Chloroindol-1-yl)acetamide can serve as a valuable lead compound in the development of novel anticancer, anti-inflammatory, and antimicrobial agents.
2. Chemical industry: 2-(6-Chloroindol-1-yl)acetamide can be used as a building block for the synthesis of new heterocyclic compounds with diverse properties.
3. Agricultural industry: 2-(6-Chloroindol-1-yl)acetamide can serve as a marker for environmental pollution and contamination in different matrices.
Despite the promising properties of 2-(6-Chloroindol-1-yl)acetamide, some limitations and future directions need to

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

208.0403406 g/mol

Monoisotopic Mass

208.0403406 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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